molecular formula C9H8ClFN2O2 B1378157 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1559062-18-8

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No. B1378157
CAS RN: 1559062-18-8
M. Wt: 230.62 g/mol
InChI Key: SBYIDYNVYHBJGR-UHFFFAOYSA-N
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Description

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A facile, three-step, one-pot procedure for the regioselective synthesis of 3-fluoro-imidazopyridine derivatives has been developed .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H7FN2O2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .

Scientific Research Applications

Coordination Chemistry and Properties

Research on compounds containing similar structural frameworks, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), has been extensive. These studies have focused on the preparation, properties, and complexation behaviors of these ligands. The synthesis of different protonated, deprotonated forms, and their metal complexes has been explored for applications in spectroscopy, magnetism, and electrochemical activities. This extensive review highlights areas for potential future investigations, including the exploration of unknown analogs which could encompass derivatives like 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (Boča, Jameson, & Linert, 2011).

Analytical Techniques in Food Chemistry

Heterocyclic aromatic amines (HAAs), including imidazo[4,5-b]pyridine derivatives similar to the compound , have been studied for their carcinogenic effects. Analytical techniques for quantifying these compounds and their metabolites in biological matrices and foodstuffs have advanced significantly. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a preferred method for sensitive, selective analysis, providing insights into the bioactivation and detoxification pathways of HAAs (Teunissen et al., 2010).

Environmental and Health Risks of Fluorinated Compounds

Studies on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids highlight the environmental persistence, bioaccumulation, and potential health risks of these compounds. The review of fluorinated alternatives, including novel fluorinated pyrimidines, underscores the need for further toxicological studies to assess their safety as replacements for legacy pollutants. This research indirectly pertains to the broader class of fluorinated organic molecules, like this compound, emphasizing the importance of understanding their environmental fate and biological effects (Wang et al., 2013).

Organic Synthesis and Drug Development

The structural motif present in this compound is a key feature in many biologically active compounds. Reviews on the synthesis and applications of quinazolines, pyrimidines, and their derivatives in optoelectronic materials, as well as their extensive biological activities, offer insights into how such frameworks are manipulated for diverse applications in material science and medicine. This indicates the potential utility of similar compounds in developing novel materials and therapeutic agents (Lipunova et al., 2018).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5;/h2-4H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYIDYNVYHBJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2F)C(=O)O)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1559062-18-8
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-fluoro-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559062-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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